6,7-Dichlorochroman-4-amine

Description

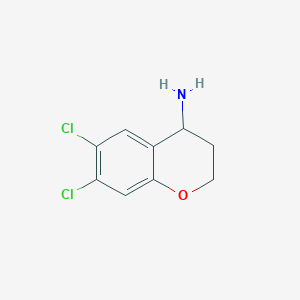

6,7-Dichlorochroman-4-amine (CAS: 886762-90-9) is a bicyclic organic compound with the molecular formula C₉H₉Cl₂NO and a molar mass of 218.08 g/mol . Structurally, it consists of a chroman backbone (a benzopyran moiety) substituted with chlorine atoms at positions 6 and 7, and an amine group at position 3. Synonyms include 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine and 6,7-dichlorochroman-4-ylamine .

Its safety data sheet emphasizes handling precautions, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name |

6,7-dichloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMTUJCOCFPESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235782 | |

| Record name | 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-90-9 | |

| Record name | 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichlorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative, such as 6,7-dichlorochroman-4-one.

Reduction: The chroman-4-one is reduced to the corresponding chroman-4-ol using a reducing agent like sodium borohydride.

Amination: The chroman-4-ol is then subjected to amination using reagents such as ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichlorochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives with different substituents.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted chroman derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

6,7-Dichlorochroman-4-amine has been investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating specific biological pathways.

- Enzyme Inhibition : It has shown promise in inhibiting enzymes linked to various diseases, which could lead to its use in developing new therapeutics.

Case Studies

- Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The mechanism involved apoptosis induction through specific receptor interactions.

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases.

Chemical Research

In chemical research, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitutions and modifications that can lead to new compounds with enhanced properties.

Applications in Organic Synthesis

The compound's ability to participate in various chemical reactions makes it valuable in organic synthesis:

- Substitution Reactions : It can serve as a precursor for creating substituted chroman derivatives.

- Functional Group Transformations : The amine group allows for further derivatization to enhance biological activity or alter physical properties.

Mechanism of Action

The mechanism of action of 6,7-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Halogen Substitution: Chlorine vs. Fluorine

Substitution of chlorine with fluorine alters electronic properties and solubility. For example:

Key Differences :

- Limited solubility data for 6,7-Dichlorochroman-4-amine exists, but structurally similar compounds (e.g., CAS 2241594-30-7) exhibit log S values of -2.73 (Ali model) and -2.99 (SILICOS-IT), suggesting moderate aqueous solubility .

Positional Isomerism: 5,7-Dichloro vs. 6,7-Dichloro

Positional isomerism significantly impacts biological activity and electronic distribution:

Implications :

- The 6,7-dichloro configuration may enhance steric effects near the amine group, influencing receptor binding in pharmacological contexts.

Enantiomeric Forms: (R)- vs. (S)-Configuration

Stereoisomerism affects pharmacological profiles:

Salt Forms: Freebase vs. Hydrochloride

Salt formation modifies solubility and stability:

- 5,7-Difluorochroman-4-amine hydrochloride (CAS: 1392211-80-1) demonstrates how hydrochloride salts increase molecular weight (221.63 g/mol vs. 209.18 g/mol for freebase) and improve crystallinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 886762-90-9 | C₉H₉Cl₂NO | 218.08 | 6-Cl, 7-Cl, 4-NH₂ |

| (R)-6,7-Dichlorochroman-4-amine | 1055955-33-3 | C₉H₉Cl₂NO | 218.08 | 6-Cl, 7-Cl, 4-NH₂ (R) |

| (S)-6,7-Difluorochroman-4-amine | 1213126-25-0 | C₉H₉F₂NO | 209.18 | 6-F, 7-F, 4-NH₂ (S) |

| 5,7-Difluorochroman-4-amine HCl | 1392211-80-1 | C₉H₁₀ClF₂NO | 221.63 | 5-F, 7-F, 4-NH₂·HCl |

Biological Activity

6,7-Dichlorochroman-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 218.08 g/mol

- CAS Number : 886762-90-9

- Purity : Typically above 95% for research purposes

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation as an antimicrobial agent .

- Anticancer Properties : There is emerging evidence that this compound may possess anticancer properties. Studies have indicated that derivatives of chlorinated chroman compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The specific pathways involved are still under investigation but may involve the modulation of cell cycle regulators and apoptosis-related proteins .

- Neuroprotective Effects : Some research suggests that compounds with similar structures may protect neuronal cells from oxidative stress and neurodegeneration. This opens avenues for exploring its potential in treating neurodegenerative diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key biological pathways. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to metabolic pathways in bacteria or cancer cells.

- Receptor Modulation : It could modulate receptor activity, influencing cellular responses to various stimuli.

Research Findings and Case Studies

A summary of relevant studies is provided below:

Case Study Example

In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its biological activity against several bacterial strains and cancer cell lines. The results indicated:

- Bacterial Strains Tested : E. coli, S. aureus

- Inhibition Zone Diameter : Up to 15 mm against S. aureus at a concentration of 50 µg/mL.

The study concluded that the compound has promising antimicrobial properties and warrants further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.